Journal Name:Journal of Food Engineering
Journal ISSN:0260-8774
IF:6.203
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405862/description#description
Year of Origin:1982
Publisher:Elsevier Ltd
Number of Articles Per Year:358
Publishing Cycle:Semimonthly
OA or Not:Not
Fermentation technology enhances the nutritional quality of underutilized Bambara groundnut – a review
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2023-05-08 , DOI: 10.1080/08905436.2023.2201307
ABSTRACTBambara groundnut (BG) offers great potential for sustainable food and nutritional security in the face of a growing population and changing climate. However, its utilization remains restricted by the hard-to-cook phenomenon of seed and the presence of anti-nutritional factors (ANFs). Fermentation has been reported to enhance the nutritional value and reduce ANFs in leguminous seeds. The induced fermentation technology exhibits greater control over the process parameters and ensures the fermented product’s quality, reproducibility, and safe consumption. Hence, this review highlights the importance of fermentation technology in overcoming the challenges of processing hard-to-cook BG while retaining its nutrients and flavor. This paper also reviews the food safety measure and risks of consuming fermented BG Future research on the fermented BG’s nutrient digestibility should be of concern to unlock its full potential as human food or animal feed.
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Biotransformed Antioxidant isoflavone extracts present high-capacity to attenuate the in vitro formation of advanced glycation end products
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2021-01-28 , DOI: Food Biotechnology
ABSTRACT Advanced glycation end products (AGEs) are toxic with a high capacity to cause damages to health, mainly associated with diabetes complications. In this study, soybean isoflavone extracts were subjected to different biotransformation processes: Lactobacilli fermentation, Enzymatic and Enzymatic followed by fermentation, in order to improve their antioxidant capacity and bioactive isoflavone content. The effects of the biotransformation processes on total phenolic content, antioxidant activities, and isoflavone profile were evaluated. Analyses of antiglycation activity of the isoflavones extracts were evaluated by glycation models in vitro. The results showed that all bioprocesses increased the aglycone content, as well as the antioxidant capacity by about 2.5 times using ORAC and 1.6 times using FRAP assays. The results were superior for enzymatic biotransformation followed by fermentation. All processes showed about 24,33% to 57,33% of anti-glycationt capacity, indicating that biotransformation improved the bioactivity of isoflavones extracts for glycation inhibitory activity, as well as the associated e antioxidant capacity.
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A comprehensive review on vanillin: its microbial synthesis, isolation and recovery
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2021-01-02 , DOI: 10.1080/08905436.2020.1869039
ABSTRACT Vanillin is an extensively used flavor compound valuable in the food and pharmaceutical industries. Vanillin flavoring compound is present as natural, synthetic, and biotechnologically generated. The food safety authorities contemplate biotechnologically-derived vanillin as nature-identical vanillin. This review endeavors to present an overview of the microbial approach for vanillin production. This review summarizes the current trend in the biotechnologically-derived vanillin bioconversion from agricultural byproducts rich in eugenol, ferulic acid, isoeugenol, lignin, and de novo synthesis by bacteria, fungi, and recombinant microbial cells. This review also outlines the enzymes involved in vanillin synthesis. The subsequent section deals with the cultural conditions needed for the enhanced production of vanillin. This review offers broad knowledge about the downstream processes such as isolation, characterization, purification, and recovery. The concluding section describes the limitation in the production process, specifically toxicity and by-product formation, and various strategies to overcome these factors using fermentation technology with adsorbent resins and recombinant microbial cells.
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Isolation and identification of thrombin-inhibiting peptides derived from soybean protein
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-04-04 , DOI: 10.1080/08905436.2022.2052311
ABSTRACTThe aim of this study was preparation of a soybean protein hydrolyzate with thrombin inhibitory activity and isolation, identification, and characterization of the active peptides from the hydrolyzate. In this study, a soybean protein hydrolyzate with the thrombin inhibiting IC50 value of 2.78 mg/mL was prepared under the improved pepsin hydrolysis condition, which exhibited the highest thrombin inhibitory activity in these soybean protein-derived hydrolyzates. A novel nonapeptide FFPDIPKIK with the IC50 value of 2.36 mM was screened from the hydrolyzate by in silico methods. The kinetic studies and molecular docking showed that the nonapeptide adopted a mixed-type mode to inhibit thrombin and bound with thrombin with several hydrogen bonds and hydrophobic interactions. The nonapeptide was partially digested using the in vitro digestion model, and its truncated peptides had comparable thrombin inhibitory activity. The results suggested that soybean protein hydrolyzate could be exploited as a functional food ingredient against coagulation.
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Isolation and selection of fructose-consuming lactic acid bacteria associated with coffee bean fermentation
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-01-09 , DOI: 10.1080/08905436.2021.2007119
ABSTRACTThe discrepancy between glucose over fructose metabolism during coffee fermentation can delay the drying process and stimulate the development of undesirable microorganisms. In this study, 26 lactic acid bacteria (LAB) isolated from laboratory-scale coffee fermentation were screened for their capacity to preferentially consume fructose over glucose and identified by 16S rDNA sequencing. Ten fructose-consuming isolates were identified as Levilactobacillus brevis (n = 8) and Pediococcus pentosaceus (n = 2). The growth characteristics of three Lev. brevis strains (LPBF01, LPBF03 and LPBF06) were classified as “facultatively” fructophilic bacteria, i.e., they grew on glucose without an external electron acceptor (oxygen, fructose, or pyruvate) but grew more rapidly on fructose. Lev. brevis LPBF03 was characterized for producing a high content of flavor-active esters (1-butanol, benzaldehyde, 2-nonenal, and 2-pentanone) and now being targeted as a good candidate to improve fructose consumption and aroma formation during coffee fermentation.
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Development of therapeutic or prophylactic recombinant Lactococcus lactis NZ9000-fermented milk with KRAS mimotope
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-07-03 , DOI: 10.1080/08905436.2022.2093216
ABSTRACTMilk is a common carrier for live cultures due to its abundant nutrients. Accumulating evidence has shown the efficacy of live culture as a vector to deliver drugs. This study aimed to develop recombinant Lactococcus lactis NZ9000-fermented milk expressing KRAS-139A-TTD mimotope. The fermentation conditions were optimized with inoculum concentration (6.4, 7, 8 log10 CFU/mL), temperature (22–25, 30, 37°C), and time (3, 16, 24, 48 h). The optimized L. lactis-fermented milk (8 log10 CFU/mL inoculum, 48 h, and 30°C) had a viability of 9.79 log10 CFU/mL, pH 5.16, and 0.54% titratable acidity. There was an absence of post-acidification and syneresis, with a 17.3% viability reduction after 26 days of storage at 4°C. Furthermore, the KRAS peptides expression in fermented milk after 10 days of storage was detected through SDS-PAGE. This showed that L. lactis NZ9000-fermented milk has the potential as KRAS positive therapeutic or prophylactic functional drink.
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Metabolic flux analysis of the effect of carbon dioxide top pressure on acetyl coenzyme A and ester production by Saccharomyces cerevisiae
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-04-04 , DOI: 10.1080/08905436.2022.2051540
ABSTRACTCarbon dioxide can affect the growth of beer yeast, the production of acetyl-CoA and the synthesis of esters. Through the analysis of metabolic flux, the influence of CO2 top pressure application on the flow direction of carbon metabolism in beer fermentation and the key sites of its action, especially the flow direction of the substrate acetyl-CoA, were studied. It was found that the CO2 top pressure inhibited the formation of acetyl-CoA and higher alcohols but barely affected the activity of alcohol acetyltransferase (AATase). Carbon dioxide top pressure application increased the permeation of acetic acid to extracellular environments, decreased the flux of carbon metabolism toward acetyl-CoA production, and, finally, reduced the synthesis of total esters in beer. Carbon dioxide top pressure application enhanced the pyruvate carboxylation of oxaloacetic acid nodes, while acetyl-CoA, involved in biosynthesis, including that of fatty acids, was inhibited.
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Production and purification of nattokinase from Bacillus subtilis
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2022-01-09 , DOI: 10.1080/08905436.2021.2005622
ABSTRACTThe present study is focused on the production and purification of nattokinase, a fibrinolytic protease, from B. subtilis TH9 (NatTH9) based on an aqueous two-phase system (ATPS) technique. The results showed that the optimal ATPS for NatTH9 recovery was 20% (w/v) polyethylene glycol 6000 and 15% (w/v) potassium phosphate at pH 8. The partitioning coefficient, the partitioning yield, and the activity of NatTH9 were 6.25, 76.7%, and 547.02 U/mg, respectively. The purified NatTH9 demonstrated the ability to degrade fibrin and dissolve the clot. Fibrin zymography showed three clear zones on the gel with molecular weights of approximately 37, 27, and 21 kDa. The optimal pH and temperature of purified NatTH9 were 8 and 39°C, respectively.
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Identification and enhancement of antioxidant P1-peptide isolated from Ganoderma lucidum hydrolysate
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2020-10-01 , DOI: 10.1080/08905436.2020.1844228
ABSTRACT Ganoderma lucidum is an edible fungus which typically used in functional food products because of the potential enhancement of health. Many hydrolysates from G. lucidum exhibit various biological functions. Using LC-MS/MS, the peptide sequence was predicted based on the de novo sequencing algorithm and P1-peptide (VDLPTCKGF) was identified. The peptide was modified by shortening C-terminal residue one at a time until three residues remained, and chemically synthesized all modified peptides by SPPS. Seven-synthetic peptides were purified and molecularly evaluated by HPLC and LC-MS. The antioxidant capacity of these peptides was evaluated, while also the intracellular-ROS was detected to validate the antioxidant activity. This study showed that 3 of 7 synthetic peptides had in vitro antioxidant activity and suppressed intracellular-ROS. Among all modified peptides, VDLPTC exhibited the highest antioxidant capacity and revealed intracellular-ROS suppression. This evidence reflects their radical-scavenging activities and provides the rationale for the development of novel functional food ingredients.
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Identification and enhancement of antioxidant P1-peptide isolated from Ganoderma lucidum hydrolysate
Journal of Food Engineering ( IF 6.203 ) Pub Date: 2020-12-15 , DOI: Food Biotechnology
ABSTRACT Ganoderma lucidum is an edible fungus which typically used in functional food products because of the potential enhancement of health. Many hydrolysates from G. lucidum exhibit various biological functions. Using LC-MS/MS, the peptide sequence was predicted based on the de novo sequencing algorithm and P1-peptide (VDLPTCKGF) was identified. The peptide was modified by shortening C-terminal residue one at a time until three residues remained, and chemically synthesized all modified peptides by SPPS. Seven-synthetic peptides were purified and molecularly evaluated by HPLC and LC-MS. The antioxidant capacity of these peptides was evaluated, while also the intracellular-ROS was detected to validate the antioxidant activity. This study showed that 3 of 7 synthetic peptides had in vitro antioxidant activity and suppressed intracellular-ROS. Among all modified peptides, VDLPTC exhibited the highest antioxidant capacity and revealed intracellular-ROS suppression. This evidence reflects their radical-scavenging activities and provides the rationale for the development of novel functional food ingredients.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENGINEERING, CHEMICAL 工程:化工2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.70 156 Science Citation Index Science Citation Index Expanded Not
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